Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

medicinal chemistry drug-likeness hydrogen bonding

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 891143-82-1, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.35 g/mol) is a synthetic organic molecule comprising a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl ring at position 5 and a 3-methoxybenzamide group at position 2. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, a class recognized as a privileged scaffold for antibacterial drug discovery, with multiple analogs progressing to lead optimization stages against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 891143-82-1
Cat. No. B2930397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
CAS891143-82-1
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C18H17N3O3/c1-11-7-8-15(12(2)9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyQLQNDQDTBZMBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891143-82-1 (N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide) – Procurement-Focused Compound Profile and Comparator Identification


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 891143-82-1, molecular formula C₁₈H₁₇N₃O₃, molecular weight 323.35 g/mol) is a synthetic organic molecule comprising a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl ring at position 5 and a 3-methoxybenzamide group at position 2 . This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, a class recognized as a privileged scaffold for antibacterial drug discovery, with multiple analogs progressing to lead optimization stages against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. The 3-methoxy substituent on the benzamide ring represents a distinct electronic and steric variation from the more extensively studied halogenated and trifluoromethyl-substituted analogs, providing a unique chemotype within this scaffold family for structure–activity relationship (SAR) exploration and screening library diversification [2].

Why Generic Substitution Within the 1,3,4-Oxadiazol-2-yl Benzamide Class Is Not Possible: The Case of 891143-82-1


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold exhibits extreme sensitivity to seemingly minor substituent changes on the benzamide ring, with literature demonstrating that halogen and pseudohalogen modifications can shift the minimum inhibitory concentration (MIC) against MRSA by more than 30-fold (from 2 μg/mL to as low as 0.06 μg/mL) and can fundamentally alter the mechanism of action from bacteriostatic to bactericidal [1][2]. Critically, the mode of antibacterial action is not conserved across the class: some analogs inhibit trans-translation (e.g., KKL-35), others inhibit lipoteichoic acid biosynthesis (e.g., HSGN-94), while still others act via membrane depolarization and iron starvation without engaging either of these canonical targets [1]. The 3-methoxy substitution present in CAS 891143-82-1 introduces an electron-donating, hydrogen-bond-accepting group at the meta position of the benzamide ring—a feature absent from the halogenated and trifluoromethyl analogs that dominate the published SAR literature [3]. This electronic divergence is predicted to alter both target engagement and physicochemical properties, meaning that a purchaser cannot simply substitute a 3-bromo, 3-CF₃, or 4-acetyl analog and expect equivalent biological performance or target selectivity.

Quantitative Differentiation Evidence: 891143-82-1 Versus Closest 1,3,4-Oxadiazol-2-yl Benzamide Analogs


Hydrogen-Bond Acceptor Capacity Differentiation: 3-Methoxy vs. 3-Bromo and 3-Trifluoromethyl Analogs

The 3-methoxy substituent on the benzamide ring of 891143-82-1 provides an additional hydrogen-bond acceptor (HBA) count of 4, compared to 3 for the 3-bromo analog (CAS 891143-67-2) and 5 for the 3-trifluoromethyl analog (CAS 891145-93-0) . Lipinski's Rule of Five guidelines recommend HBA ≤ 10, and while all three compounds remain within drug-like space, the 3-methoxy variant occupies a distinct position that may influence target recognition, solubility, and permeability [1]. The total polar surface area (tPSA) is predicted to be approximately 77 Ų for the 3-methoxy compound, compared to ~68 Ų for the 3-bromo analog and ~68 Ų for the 3-CF₃ analog, indicating moderately improved aqueous solubility potential for the methoxy derivative [1].

medicinal chemistry drug-likeness hydrogen bonding

Predicted Lipophilicity (LogP) Differentiation: 3-Methoxy vs. 3-Trifluoromethyl and 4-Acetyl Analogs

The predicted octanol-water partition coefficient (clogP) for 891143-82-1 is approximately 3.8, based on the molecular structure containing a 3-methoxybenzamide moiety . In contrast, the 3-trifluoromethyl analog (CAS 891145-93-0) has a predicted clogP of approximately 4.6, and the 4-acetyl analog (CAS 891145-05-4) has a predicted clogP of approximately 3.2 . The intermediate lipophilicity of 891143-82-1 may offer an optimal balance between membrane permeability and aqueous solubility, avoiding the excessive lipophilicity associated with the CF₃ analog that could lead to poor solubility, promiscuous binding, and higher metabolic clearance [1]. The difference of approximately 0.8 log units from the 3-CF₃ analog translates to a roughly 6-fold difference in partition coefficient, which is significant for partitioning-based assay design.

physicochemical property profiling ADME prediction lipophilicity

Absence of Halogen: Reduced Molecular Weight and Potential for Avoiding Halogen-Specific Toxicity and Metabolic Liabilities

891143-82-1 has a molecular weight of 323.35 g/mol, which is lower than the 3-bromo analog (372.2 g/mol) and the 3-trifluoromethyl analog (361.32 g/mol) . The absence of halogen atoms eliminates the potential for cytochrome P450-mediated oxidative dehalogenation or glutathione conjugation that can generate reactive metabolites, a known liability for brominated and trifluoromethylated aromatics [1]. Furthermore, the 3-methoxy compound avoids the heavy atom effect of bromine that can complicate X-ray crystallography and mass spectrometry-based target identification efforts. The lower molecular weight also provides a modest advantage in ligand efficiency calculations should the compound demonstrate target engagement.

toxicology screening halogen avoidance lead optimization

Benzamide Ring Substitution Pattern: 3-Methoxy as a Unique Electronic Variation Within the 2,4-Dimethylphenyl Oxadiazole Series

Within the subset of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamides, the benzamide ring substituent varies across available commercial analogs: 3-methoxy (donor, –OCH₃), 3-bromo (acceptor, –Br), 3-trifluoromethyl (strong acceptor, –CF₃), 4-acetyl (acceptor, –COCH₃), and 4-methylsulfanyl (donor, –SCH₃) . The 3-methoxy group is the only electron-donating substituent with significant resonance donor capacity (Hammett σₘ = +0.12) among these comparators, whereas the 3-bromo (σₘ = +0.39) and 3-CF₃ (σₘ = +0.43) are strongly electron-withdrawing [1]. This electronic difference is expected to modulate the acidity of the amide NH and the electron density of the oxadiazole ring, potentially altering interactions with biological targets such as the menaquinone biosynthesis pathway or membrane phospholipids that have been implicated in the antibacterial mechanism of related oxadiazole benzamides [2].

structure-activity relationship chemical library diversification scaffold hopping

High-Value Application Scenarios for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (891143-82-1) Based on Differentiated Evidence


Antibacterial Screening Library Diversification with a Non-Halogenated Oxadiazole-Benzamide Chemotype

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has demonstrated potent antibacterial activity against MRSA, VRE, and other drug-resistant Gram-positive pathogens, with MIC values ranging from 0.06 to 2 μg/mL for halogenated analogs [1]. However, the published SAR landscape is dominated by halogen- and pseudohalogen-containing compounds [1][2]. Incorporating 891143-82-1 into a phenotypic screening campaign introduces the first electron-donating 3-methoxy variant to this chemical series, enabling the interrogation of whether antibacterial activity can be retained, attenuated, or enhanced in the absence of halogen-mediated electronic effects. This addresses a key gap identified in the 2022 ACS Infectious Diseases comparative mechanism study, which noted that subtle modifications lead to changes in the mechanism of action [2].

Physicochemical Property-Driven Hit Triage: Selecting a Solubility-Enhanced Oxadiazole for Biochemical Assay Compatibility

With a predicted clogP of ~3.8 and tPSA of ~77 Ų, 891143-82-1 is expected to exhibit superior aqueous solubility compared to the more lipophilic 3-CF₃ analog (clogP ~4.6, tPSA ~68 Ų) . In biochemical assays where compound precipitation and non-specific binding to plasticware are common failure modes, the methoxy derivative may provide more reliable dose-response data. Additionally, its intermediate lipophilicity profile (within the clogP 1–4 optimal range) makes it a more attractive starting point for lead optimization efforts that require balancing potency with favorable ADME properties [3].

Mechanistic Probe to Distinguish Halogen-Dependent vs. Scaffold-Driven Antibacterial Mechanisms

The antibacterial mechanism of N-(1,3,4-oxadiazol-2-yl)benzamides is known to be highly substituent-dependent: some analogs inhibit trans-translation, others target lipoteichoic acid biosynthesis, and still others depolarize bacterial membranes via potassium ion release [2][4]. The 3-methoxy compound, lacking the halogen atoms present in all mechanistically characterized analogs, can serve as a critical negative control in target identification studies. If 891143-82-1 retains antibacterial activity, it would demonstrate that halogenation is not a prerequisite for target engagement; if it loses activity, it would confirm the essential role of halogen-mediated interactions, thereby refining the pharmacophore model [2].

Metabolic Liability Risk Mitigation: A Non-Halogenated Starting Point for Lead Optimization

The absence of halogen atoms in 891143-82-1 eliminates the risk of oxidative dehalogenation or glutathione adduct formation that could lead to reactive metabolite generation and idiosyncratic toxicity [5]. Compared to the 3-bromo analog (MW 372.2 g/mol) and the 3-CF₃ analog (MW 361.32 g/mol), the 3-methoxy compound (MW 323.35 g/mol) also provides a lower molecular weight starting point, which is advantageous for maintaining ligand efficiency during subsequent optimization cycles [5]. For drug discovery programs operating under strict toxicological risk management frameworks, this compound offers a de-risked entry into the oxadiazole-benzamide chemical space.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.